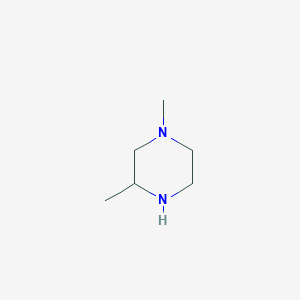

1,3-Dimethylpiperazine

Description

The exact mass of the compound 1,3-Dimethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347682 | |

| Record name | 1,3-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-01-7 | |

| Record name | 1,3-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpiperazine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Dimethylpiperazine Scaffold

1,3-Dimethylpiperazine, a disubstituted piperazine derivative, represents a significant structural motif in medicinal chemistry and drug development. The piperazine ring itself is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate basicity. The introduction of methyl groups at the 1 and 3 positions creates a chiral center and introduces steric and electronic modifications that can profoundly influence a molecule's biological activity, selectivity, and metabolic stability. Understanding the synthetic pathways to access this specific isomer, including stereochemical control, is therefore of paramount importance for the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of the core synthesis pathways and underlying mechanisms for the preparation of 1,3-dimethylpiperazine. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize and utilize this valuable heterocyclic building block.

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of 1,3-dimethylpiperazine can be broadly approached through two primary strategies: cyclization reactions to construct the piperazine ring with the desired substitution pattern, and modification of a pre-existing piperazine core . The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry (cis or trans), and the scale of the synthesis.

Reductive Amination and Cyclization: A Versatile Approach

Reductive amination is a cornerstone of amine synthesis and offers a powerful route to the piperazine core.[1] This strategy typically involves the formation of imine intermediates followed by their reduction. For 1,3-dimethylpiperazine, this can be envisioned through the reaction of a C3 diamine precursor with a carbonyl compound, followed by cyclization and N-methylation, or through the cyclization of a pre-formed N-methylated amino alcohol.

A plausible pathway involves the use of 1-amino-2-propanol as a key building block. This approach leverages readily available starting materials and allows for the sequential introduction of the methyl groups.

Proposed Pathway via Reductive Cyclization of an Amino Alcohol:

This pathway commences with the reductive amination of 1-amino-2-propanol with an appropriate carbonyl compound to introduce the first N-methyl group, followed by a second intramolecular reductive amination to form the piperazine ring.

Experimental Protocol: Conceptual Step-by-Step Methodology

-

N-Methylation of 1-Amino-2-propanol:

-

To a solution of 1-amino-2-propanol in a suitable solvent such as methanol, an equimolar amount of a methylating agent (e.g., formaldehyde) is added.

-

A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added portion-wise at a controlled temperature (typically 0-25 °C) to reduce the initially formed imine/hemiaminal in situ.[2]

-

The reaction is monitored by techniques like TLC or LC-MS until the starting material is consumed.

-

Work-up involves quenching the excess reducing agent, extraction, and purification to yield N-methyl-1-amino-2-propanol.

-

-

Activation of the Hydroxyl Group:

-

The hydroxyl group of N-methyl-1-amino-2-propanol is converted into a better leaving group, for instance, by mesylation or tosylation, to facilitate the subsequent intramolecular cyclization.

-

The amino alcohol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at a low temperature.

-

-

Intramolecular Cyclization and Second N-Methylation:

-

The activated intermediate is then reacted with methylamine. This step involves a nucleophilic substitution where the primary amine of methylamine displaces the leaving group, followed by an intramolecular cyclization.

-

Alternatively, a direct intramolecular cyclization can be induced under basic conditions to form 1-methyl-3-methylpiperazine, which can then be methylated at the remaining secondary amine using a standard methylating agent like formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide.[3]

-

Causality Behind Experimental Choices:

-

The choice of reducing agent in the initial reductive amination is critical. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups.[2]

-

Activation of the hydroxyl group is a necessary step to promote the intramolecular cyclization, as hydroxyl is a poor leaving group.

-

The Eschweiler-Clarke reaction for the final N-methylation is advantageous for its use of inexpensive reagents and its typically high yields for exhaustive methylation.[3]

Diagram of the Proposed Reductive Cyclization Pathway:

Caption: Proposed synthesis of 1,3-Dimethylpiperazine via reductive cyclization.

Cyclization of Diamine Precursors

A more direct approach to the piperazine ring involves the cyclization of a suitably substituted diamine with a two-carbon electrophile. For the synthesis of 1,3-dimethylpiperazine, this would conceptually involve the reaction of N,N'-dimethyl-1,2-diaminopropane with a 1,2-dihaloethane.

Conceptual Pathway via Diamine Cyclization:

-

Synthesis of N,N'-dimethyl-1,2-diaminopropane:

-

This precursor can be synthesized from 1,2-diaminopropane through reductive amination with formaldehyde and a suitable reducing agent, similar to the N-methylation described previously. Care must be taken to control the stoichiometry to achieve dimethylation.

-

-

Cyclization with a 1,2-Dihaloethane:

-

The resulting N,N'-dimethyl-1,2-diaminopropane is then reacted with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base to facilitate the double nucleophilic substitution and ring closure.

-

Causality Behind Experimental Choices:

-

This route is conceptually straightforward but can be challenging in practice due to the potential for polymerization and the formation of side products.

-

The choice of the dihaloethane and reaction conditions (solvent, temperature, base) is critical to favor the intramolecular cyclization over intermolecular reactions. High dilution conditions are often employed to promote cyclization.

Diagram of the Diamine Cyclization Pathway:

Caption: Synthesis of 1,3-Dimethylpiperazine via diamine cyclization.

Stereoselective Synthesis: The Challenge of Cis and Trans Isomers

The presence of a chiral center at the C3 position and the conformational nature of the piperazine ring lead to the existence of cis and trans diastereomers of 1,3-dimethylpiperazine. The stereochemical outcome of the synthesis is a critical consideration, as different isomers can exhibit distinct biological activities.

Strategies for Stereocontrol:

-

Starting from Chiral Precursors: The most reliable method to achieve a specific stereoisomer is to start with an enantiomerically pure precursor. For example, using (R)- or (S)-1-amino-2-propanol as the starting material in the reductive cyclization pathway would lead to the corresponding enantiomer of 1,3-dimethylpiperazine.

-

Diastereoselective Cyclization: The cyclization step itself can be influenced by the reaction conditions and the nature of the substituents. For instance, in the reductive cyclization of dioximes to form piperazines, the stereochemistry can be controlled to predominantly yield the cis-isomer.[4] While not a direct synthesis of 1,3-dimethylpiperazine, this principle of diastereoselective reduction of a cyclic imine intermediate is applicable.

-

Synthesis from Amino Acids: Another potential stereocontrolled route involves the use of alanine as a chiral starting material. Dimerization of alanine can lead to the formation of piperazine-2,5-diones (diketopiperazines).[5] Subsequent reduction of the amide functionalities and N-methylation could potentially yield 1,3-dimethylpiperazine. The stereochemistry of the final product would be dictated by the stereochemistry of the starting alanine and the reduction conditions.

Diagram of a Conceptual Stereoselective Pathway from Alanine:

Caption: Conceptual pathway to 1,3-dimethylpiperazine starting from L-Alanine. Note: This pathway would lead to a 2,5-disubstituted piperazine, highlighting the need for a different starting amino acid for a 1,3-substitution pattern.

Quantitative Data Summary

While specific, detailed quantitative data for the synthesis of 1,3-dimethylpiperazine is not extensively reported in readily available literature, the following table provides a general overview of typical reaction conditions for related piperazine syntheses, which can serve as a starting point for optimization.

| Parameter | Reductive Amination (General)[2] | Cyclization of Amino Alcohols (General) | Eschweiler-Clarke Reaction[3] |

| Catalyst/Reagent | NaBH(OAc)₃, NaBH₄ | Acid or Base Catalyst, Dehydrating Agent | HCOOH, HCHO |

| Reaction Temperature | 0 - 50 °C | 100 - 200 °C | 80 - 100 °C |

| Reaction Pressure | Atmospheric | Atmospheric or Elevated | Atmospheric |

| Solvent | CH₂Cl₂, MeOH, THF | Toluene, Xylene (with Dean-Stark) | Water or neat |

| Reported Yield | Generally high (70-95%) | Variable (40-80%) | High (>90%) |

Conclusion and Future Perspectives

The synthesis of 1,3-dimethylpiperazine presents a tractable challenge for synthetic chemists. While direct, optimized protocols are not as prevalent in the literature as for other isomers, the fundamental principles of reductive amination and cyclization provide a solid foundation for developing robust synthetic routes. The key to a successful synthesis lies in the careful selection of starting materials, particularly for achieving the desired stereochemistry, and the meticulous optimization of reaction conditions to favor the desired cyclization and minimize side reactions.

Future research in this area will likely focus on the development of more efficient and stereoselective catalytic methods. The use of chiral catalysts for asymmetric reductive amination or cyclization could provide a more direct and atom-economical route to enantiomerically pure 1,3-dimethylpiperazine, further enabling its application in the discovery of new and improved pharmaceuticals.

References

-

Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-245. [Link]

-

Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5691. [Link]

-

Savelyev, A. G., & Orlov, N. V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11658-11719. [Link]

-

Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]

Sources

- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 1,3-Dimethylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylpiperazine

Abstract

1,3-Dimethylpiperazine is a substituted heterocyclic amine that serves as a valuable building block and catalyst in organic synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and process scale-up to formulation and drug delivery. This guide provides a detailed examination of the core physicochemical characteristics of 1,3-Dimethylpiperazine, grounded in established experimental data and predictive models. We will explore its structural features, physical constants, and acid-base behavior. Furthermore, this document outlines robust, self-validating experimental protocols for the determination of its key parameters, offering both theoretical justification and practical, step-by-step guidance for researchers and scientists in the field.

Chemical Identity and Structural Elucidation

1,3-Dimethylpiperazine is a cyclic diamine. The presence of a methyl group on a ring nitrogen (position 1) and a ring carbon (position 3) introduces a chiral center at the C-3 position, meaning the compound exists as a pair of enantiomers, (R)- and (S)-1,3-Dimethylpiperazine, or as a racemic mixture.

-

Molecular Formula: C₆H₁₄N₂[1]

-

CAS Numbers:

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 1,3-Dimethylpiperazine.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,3-Dimethylpiperazine. It is important to note that some values are predicted through computational models, while others are derived from experimental data, which may vary slightly between different stereoisomers.

| Property | Value | Source(s) |

| Appearance | Liquid | [3][5][6] |

| Boiling Point | ~148 °C at 760 mmHg | [1][5][6] |

| Melting Point | -30 to -35 °C (Predicted) | [6] |

| Density | ~0.855 g/cm³ | [1][5] |

| Flash Point | ~46 °C | [1][5][6] |

| pKa | 9.34 ± 0.40 (Predicted) | [1][6][7] |

| Refractive Index (n20/D) | 1.409 | [5] |

| Water Solubility | Miscible (Inferred) | [8] |

In-Depth Analysis of Physicochemical Parameters

Physical State and Volatility

1,3-Dimethylpiperazine is a liquid at room temperature with a boiling point of approximately 148 °C.[1][5][6] This volatility, coupled with a flash point of around 46 °C, classifies it as a flammable liquid, necessitating careful handling away from ignition sources.[1] Its relatively low predicted melting point suggests it will remain in a liquid state under typical laboratory storage conditions.[6]

Solubility Profile

While explicit solubility data for 1,3-Dimethylpiperazine is not widely published, its structure provides strong indicators of its behavior. The presence of two tertiary amine groups allows for hydrogen bonding with protic solvents. By analogy to structurally similar compounds like piperazine and 1,4-dimethylpiperazine, which exhibit high solubility in water and other polar solvents, 1,3-Dimethylpiperazine is expected to be miscible with water and soluble in alcohols like ethanol and methanol.[8] This property is crucial for its use in aqueous reaction media and for developing formulations in drug discovery.

Basicity and pKa

The basicity of the nitrogen atoms is a defining chemical feature of 1,3-Dimethylpiperazine. The predicted pKa value for its conjugate acid is approximately 9.34.[1][6] This value indicates that 1,3-Dimethylpiperazine is a moderately strong base, comparable to other secondary and tertiary amines.

The pKa is a critical parameter in drug development as it governs the degree of ionization of the molecule at a given pH. This, in turn, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a molecule with a pKa of ~9.3 will be predominantly in its protonated, charged form in the acidic environment of the stomach (pH 1.5-3.5) and largely in its neutral, uncharged form in the more alkaline environment of the intestines (pH 6.0-7.4). The neutral form is generally more lipid-soluble and thus more readily absorbed across cell membranes.

Experimental Determination Protocols

To ensure scientific integrity, physicochemical parameters must be verifiable through robust experimental methods. The following sections detail the protocols for determining two of the most critical properties: boiling point and pKa.

Protocol for Boiling Point Determination via Micro-Reflux

This method is suitable for small quantities of liquid and provides an accurate boiling point by ensuring that the measured temperature corresponds to the equilibrium between the liquid and vapor phases.[9]

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] In a micro-reflux setup, the continuous condensation of vapor on the thermometer bulb ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, providing a stable and accurate reading.[9][11]

Caption: Workflow for micro-reflux boiling point determination.

Step-by-Step Methodology:

-

Apparatus Setup: Place 1-2 mL of 1,3-Dimethylpiperazine into a small test tube along with a boiling chip to ensure smooth boiling.

-

Thermometer Placement: Securely clamp the test tube in a heating block. Insert a calibrated thermometer into the tube, positioning the bulb approximately 1 cm above the surface of the liquid. The bulb must not touch the liquid or the sides of the test tube.

-

Heating: Begin heating the block gently. Observe the liquid for the onset of boiling and the formation of vapor.

-

Equilibration: As the vapor rises, it will condense on the cooler surfaces of the test tube and thermometer. A "reflux ring" of condensing liquid will become visible. Continue gentle heating until this ring stabilizes on the thermometer bulb.[9]

-

Data Recording: The temperature will rise and then plateau. Record the stable temperature reading at which the vapor is continuously condensing on the thermometer. This stable temperature is the experimental boiling point.[11]

-

Validation: A pure compound will exhibit a sharp, stable boiling point. A broad boiling range may indicate the presence of impurities.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of acidic or basic compounds.[12] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (free base) forms of the molecule are equal. In a titration curve of a base with a strong acid, this point corresponds to the pH at 50% neutralization, which is mathematically identified as the inflection point of the curve.[12][13]

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a ~0.01 M solution of 1,3-Dimethylpiperazine in deionized, CO₂-free water. Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Apparatus Setup: Place a known volume (e.g., 25.00 mL) of the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).[14] Place a calibrated pH electrode and a magnetic stir bar in the solution. Blanket the solution with an inert gas like nitrogen to prevent absorption of atmospheric CO₂.[14]

-

Titration: Fill a burette with a standardized strong acid titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

-

The pKa is the pH value on the titration curve corresponding to the volume of titrant that is exactly half of the equivalence point volume.[15]

-

-

Validation: The experiment should be repeated multiple times to ensure reproducibility. The sharpness of the inflection point provides confidence in the accuracy of the determined equivalence point.

Safety and Handling

1,3-Dimethylpiperazine is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as a flammable liquid (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[2][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[16] Keep the container tightly closed and store in a cool, dry place away from heat, sparks, and open flames.[18][19] Grounding and bonding of containers are necessary to prevent static discharge.[19]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash off immediately with plenty of water.[17] In case of ingestion or inhalation, seek immediate medical attention.[6]

Conclusion

This guide has detailed the essential physicochemical properties of 1,3-Dimethylpiperazine, a compound of significant interest in chemical and pharmaceutical research. Its characteristics as a flammable, basic liquid with a pKa of ~9.3 are fundamental to its handling and application. The provided experimental protocols for determining its boiling point and pKa are designed to be robust and self-validating, empowering researchers to verify these critical parameters. A comprehensive understanding of these properties is the foundation for leveraging 1,3-Dimethylpiperazine safely and effectively in the advancement of science and medicine.

References

-

(R)-1,3-Dimethylpiperazine CAS 1033717-21-3 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

1,3-Dimethyl-piperazine - ChemBK. (n.d.). Retrieved from [Link]

-

(S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Zaccone, A., & Lorigan, G. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Concept - JoVE. (2020). Retrieved from [Link]

-

BOILING POINT DETERMINATION - University of Calgary. (n.d.). Retrieved from [Link]

-

1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. (n.d.). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Procedure - JoVE. (2020). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

1,4 Dimethylpiperazine - Kubochem. (n.d.). Retrieved from [Link]

-

pH measurement and determination of pKa value - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Bishnoi, S., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

-

1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. (n.d.). Retrieved from [Link]

-

1,4-DIMETHYLPIPERAZINE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]

-

Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. Retrieved from [Link]

-

Piperazine, 1,4-dimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

- US Patent 3172874A - Google Patents. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | 1,3-dimethylpiperazine | CAS# 22317-01-7 | MFCD11858481 | BB-4050805 [hit2lead.com]

- 4. 1,3-Dimethylpiperazine | 22317-01-7 [sigmaaldrich.com]

- 5. biosynce.com [biosynce.com]

- 6. biosynce.com [biosynce.com]

- 7. 1,3-DIMETHYL-PIPERAZINE | 22317-01-7 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uregina.ca [uregina.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. 1,3-DIMETHYL-PIPERAZINE | 22317-01-7 [amp.chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Commercial availability and suppliers of 1,3-Dimethylpiperazine

An In-depth Technical Guide to the Commercial Availability and Sourcing of 1,3-Dimethylpiperazine for Researchers and Drug Development Professionals

Executive Summary

1,3-Dimethylpiperazine is a chiral heterocyclic amine that serves as a critical building block in medicinal chemistry and organic synthesis. Its structural motif is found in a range of pharmacologically active molecules, making the reliable procurement of high-purity isomers essential for drug discovery and development pipelines.[1][2][3] This guide provides a comprehensive overview of the commercial landscape for 1,3-Dimethylpiperazine, offering technical insights into supplier selection, quality control, and handling. It is designed to equip researchers, chemists, and sourcing specialists with the necessary information to make informed decisions when acquiring this key synthetic intermediate.

Physicochemical Properties and Safety Profile

A foundational understanding of a chemical's properties and hazards is paramount before procurement. 1,3-Dimethylpiperazine is a flammable, corrosive, and harmful liquid that requires specific handling and storage protocols.[4][5]

Table 1: Key Physicochemical and Identification Data for 1,3-Dimethylpiperazine and its Isomers

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dimethylpiperazine | [4] |

| Molecular Formula | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| CAS Number (Racemate) | 22317-01-7 | [4] |

| CAS Number ((S)-enantiomer) | 1152367-80-0 | [6] |

| CAS Number ((R)-enantiomer) | 1033717-21-3 | [7] |

| Appearance | Liquid | [6][7] |

| Boiling Point | ~147.9 °C at 760 mmHg | [6][7] |

| Density | ~0.9 g/cm³ | |

| Flash Point | ~45.7 °C | [7] |

Safety and Handling Summary:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dimethylpiperazine is classified with the following hazards:

-

Flammable liquid and vapor (H226)[4]

-

Harmful if swallowed (H302)[4]

-

Causes severe skin burns and eye damage (H314)[4]

-

May cause respiratory irritation (H335)[4]

Expert Insight: The corrosive nature of this amine necessitates the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a face shield. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks.[8] Storage should be in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[5][8]

Commercial Landscape and Supplier Analysis

1,3-Dimethylpiperazine is commercially available from a variety of suppliers, ranging from large global distributors that cater to early-stage research to specialized manufacturers offering bulk quantities for process development. Availability includes the racemate as well as the individual (R) and (S) enantiomers, which are critical for stereospecific syntheses in drug development.

Table 2: Selected Commercial Suppliers of 1,3-Dimethylpiperazine

| Supplier | Product(s) Offered | Scale | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | (3S)-1,3-dimethylpiperazine, (S)-1,3-Dimethylpiperazine | Research (mg to g) | 95% (partner) | Offers products from partners like ChemScene; buyer assumes purity confirmation for some products.[6] |

| BIOSYNCE | (S)-1,3-Dimethylpiperazine, (R)-1,3-Dimethylpiperazine | Gram to Kilogram | >97% | A manufacturer specializing in scaling from lab to industrial quantities.[7] |

| BLD Pharm | (S)-1,3-Dimethylpiperazine hydrochloride | Research to Bulk | Not specified | A global supplier of research chemicals and intermediates.[9][10] |

| ChemScene | (S)-1,3-Dimethylpiperazine | Research (mg to g) | 95% | Available through distributors like Sigma-Aldrich.[6] |

| Other Notable Suppliers | Thermo Fisher Scientific, Alfa Aesar, VWR International | Broad Catalogues | Varies | These major distributors often list piperazine derivatives and can be valuable sources.[11][12] |

Supplier Selection Workflow

Choosing the right supplier is a multi-factorial decision that balances cost, quality, and scalability. For researchers, immediate availability and documentation may be key, while for drug development professionals, a supplier's manufacturing capabilities and regulatory compliance are paramount.

Caption: Decision workflow for selecting a 1,3-Dimethylpiperazine supplier.

Quality Control and Analytical Validation

For applications in drug development, verifying the identity, purity, and impurity profile of a starting material is a non-negotiable aspect of ensuring the final drug substance's quality and safety. The Certificate of Analysis (CoA) provided by the supplier is the starting point, but internal verification is a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle.

Common Impurities: Based on typical synthesis routes for piperazines, potential impurities could include:

-

Residual starting materials or reagents.[13]

-

Other piperazine isomers (e.g., 1,4-dimethylpiperazine, 2,5-dimethylpiperazine).

-

Over-methylated or under-methylated byproducts.

-

Residual solvents.

Authoritative Grounding: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for assessing the purity of volatile amines like 1,3-Dimethylpiperazine and for separating related isomers.[14][15]

Protocol: Purity Determination by Gas Chromatography (GC)

This protocol describes a general method for the quantitative analysis of 1,3-Dimethylpiperazine. Note: This method must be fully validated for its intended use.

-

Instrumentation and Columns:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chromatographic Column: A mid-polarity column like a DB-17 (or equivalent) is suitable for separating piperazine isomers (30 m length, 0.53 mm ID, 1 µm film thickness).[14]

-

-

Reagents and Materials:

-

Diluent: Methanol or Absolute Ethanol.

-

1,3-Dimethylpiperazine reference standard (of known purity).

-

Sample of 1,3-Dimethylpiperazine to be tested.

-

-

Chromatographic Conditions (Example):

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the reference standard and the test sample into separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with the chosen diluent.

-

-

Analysis:

-

Inject the diluent (blank) to ensure no system contamination.

-

Inject the reference standard solution to determine its retention time and peak area.

-

Inject the test sample solution.

-

-

Calculation:

-

Calculate the purity of the test sample by comparing the peak area of the 1,3-Dimethylpiperazine in the sample chromatogram to the total area of all peaks (Area Percent method).

-

Purity (%) = (Area of main peak / Sum of all peak areas) x 100.

-

Analytical Workflow Diagram

Caption: Internal quality control workflow for incoming raw materials.

Procurement and Safe Handling Protocol

The procurement process extends beyond a simple purchase order. It involves clear communication with the supplier and meticulous handling upon receipt to ensure safety and material integrity.

Step-by-Step Protocol: Safe Receipt and Storage

-

Pre-Receipt Preparation: Ensure a designated storage location is ready, complying with requirements for flammable and corrosive materials (i.e., a ventilated, approved chemical cabinet).[5] Ensure appropriate spill kits for corrosive amines are accessible.

-

Inspect Packaging: Upon delivery, inspect the exterior packaging for any signs of damage or leaks. Do not accept a compromised package.

-

Don PPE: Before handling the primary container, put on required PPE: safety glasses, face shield, lab coat, and chemical-resistant gloves.

-

Verify Documentation: Match the shipping documents and container label with the purchase order. Ensure the supplier's CoA is present.

-

Transfer to Fume Hood: Immediately transfer the sealed container to a chemical fume hood for opening.

-

Log and Label: Log the chemical into the laboratory's inventory system. Affix a label with the date of receipt and assigned lot number.

-

Storage: Tightly seal the container.[8] Store in the designated cabinet away from incompatible materials. For long-term stability, some suppliers recommend storage at 2-8°C.[7]

-

Update SDS Binder: Ensure the Safety Data Sheet (SDS) is readily available to all lab personnel.

References

-

PubChem. (n.d.). 1,3-Dimethylpiperazine | C6H14N2. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (R)-1,3-Dimethylpiperazine CAS 1033717-21-3. Retrieved from [Link]

-

Sivakumari, K., & Chandarlapati, S. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

-

The Calculated Chemist. (2023). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved from [Link]

-

ResearchGate. (n.d.). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. Retrieved from [Link]

-

Lab Manager. (n.d.). Chemicals Manufacturers List. Retrieved from [Link]

- Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.

-

Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

Analytice. (n.d.). N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

CAS. (n.d.). Research chemical vendors. Retrieved from [Link]

-

MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

- Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. (S)-1,3-Dimethylpiperazine | 1152367-80-0 [sigmaaldrich.com]

- 7. biosynce.com [biosynce.com]

- 8. fishersci.com [fishersci.com]

- 9. 2408841-32-5|(S)-1,3-Dimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 10. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 11. thecalculatedchemist.com [thecalculatedchemist.com]

- 12. 연구실 화학 제품 | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Piperazine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1,3-Dimethylpiperazine

Abstract

1,3-Dimethylpiperazine is a versatile diamine utilized in various synthetic applications within research and drug development.[1] However, its utility is accompanied by significant hazards, including flammability, corrosivity, and acute toxicity.[2] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1,3-Dimethylpiperazine, grounded in established safety protocols and technical data. It is intended for researchers, chemists, and laboratory personnel to foster a culture of safety and mitigate risks associated with its use.

Hazard Identification and Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. 1,3-Dimethylpiperazine is classified as a hazardous substance presenting multiple risks that demand stringent control measures.[2][3][4]

GHS Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2][4]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]

-

Skin Corrosion/Irritation: Category 1B/1C (H314: Causes severe skin burns and eye damage)[2][4]

-

Serious Eye Damage: Category 1 (H318: Causes serious eye damage)[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[2]

The causality behind these classifications is rooted in the chemical's structure. The amine functional groups contribute to its corrosive nature, capable of causing severe tissue damage upon contact. Its volatility and relatively low flash point create a significant fire hazard.

Physicochemical Properties and Safety Profile

Quantitative data provides a clear perspective on the specific risks. The following table summarizes key safety-relevant properties.

| Property | Value | Significance & Causality |

| Molecular Formula | C₆H₁₄N₂ | Indicates a relatively small, potentially volatile organic molecule.[2] |

| Molecular Weight | 114.19 g/mol | Influences vapor density and diffusion characteristics.[2] |

| Appearance | Liquid | Presents risks of splashes, spills, and vapor generation.[1] |

| Flash Point | 45.7 ± 9.4 °C | As a Category 3 flammable liquid, vapors can ignite under ambient laboratory conditions from sparks, hot plates, or static discharge.[1] |

| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | Indicates significant vapor pressure at room temperature, increasing inhalation risk.[1] |

| Density | 0.9 ± 0.1 g/cm³ | Being less dense than water, it will float, which is a consideration for spill cleanup and fire suppression.[1] |

Risk Assessment and Mitigation Workflow

Before any procedure involving 1,3-Dimethylpiperazine, a systematic risk assessment is mandatory. This is not merely a procedural formality but a critical scientific step to ensure the safety of personnel and the integrity of the research. The goal is to identify potential exposure scenarios and implement a hierarchy of controls.

The Hierarchy of Controls

-

Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many novel research applications, this is not feasible, necessitating the use of other controls.

-

Engineering Controls: Physical changes to the workspace to isolate the hazard. This is the primary method for controlling exposure to 1,3-Dimethylpiperazine.

-

Administrative Controls: Changes to how people work, such as standard operating procedures (SOPs) and training.

-

Personal Protective Equipment (PPE): The last line of defense, used to protect individuals when other controls are insufficient.

The following diagram illustrates a logical workflow for conducting this risk assessment.

Caption: Risk assessment workflow for 1,3-Dimethylpiperazine.

Safe Handling Protocols and Procedures

Handling 1,3-Dimethylpiperazine requires meticulous attention to detail. The following protocols are designed as a self-validating system, integrating engineering controls, administrative procedures, and PPE.

Engineering Controls

-

Ventilation: All handling of 1,3-Dimethylpiperazine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3] The fume hood provides the primary barrier between the researcher and the chemical.

-

Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the work area.[3][4] This includes using intrinsically safe (explosion-proof) equipment, such as stirring motors and heating mantles, and ensuring proper grounding and bonding of containers during transfers to prevent static electricity discharge.[3][4]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory.[4] Regular testing of this equipment is a critical administrative task.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards of 1,3-Dimethylpiperazine.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the glove manufacturer's compatibility data. Contaminated gloves must be removed and disposed of properly.[3]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[1] Due to the severe corrosive nature of the chemical, a face shield must also be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger quantities.[3][4]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Do not wear shorts or open-toed shoes in the laboratory. For tasks involving larger quantities, a chemical-resistant apron is recommended.

Step-by-Step Handling Protocol (Example: Transferring 50 mL)

-

Preparation:

-

Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

-

Verify the chemical fume hood is functioning correctly (check airflow monitor).

-

Clear the fume hood of all unnecessary items and potential ignition sources.

-

Place an absorbent, chemical-resistant liner on the floor of the fume hood.

-

Ensure the receiving vessel is properly labeled and secured.

-

Ground and bond the source container and the receiving equipment.[3]

-

-

Execution:

-

Carefully open the 1,3-Dimethylpiperazine container.

-

Slowly pour the required amount into the receiving vessel, minimizing splashing. Use a funnel if necessary.

-

Securely close both containers immediately after the transfer.[5]

-

-

Cleanup:

-

Wipe down any minor drips on the exterior of the containers with a compatible solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.

-

Remove the chemical-resistant liner and dispose of it as hazardous waste.

-

Clean the work area within the fume hood.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

-

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

| Storage Parameter | Requirement | Rationale / Causality |

| Location | Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4][5][6] | Reduces vapor pressure and minimizes the risk of vapor accumulation and ignition. |

| Container | Keep container tightly closed.[3][4][5][6] | Prevents vapor escape and potential contamination. Opened containers must be carefully resealed.[5] |

| Atmosphere | For long-term storage, consider storing under an inert gas like nitrogen or argon.[4] | Prevents gradual oxidation or reaction with atmospheric components. |

| Security | Store in a locked cabinet or area accessible only to authorized personnel.[3][4] | Prevents unauthorized access and ensures accountability. |

Chemical Incompatibilities: 1,3-Dimethylpiperazine must be stored away from incompatible materials to prevent violent reactions.

-

Strong Oxidizing Agents: Can react vigorously, creating a fire or explosion hazard.

-

Acids: Exothermic neutralization reaction can occur, causing splattering and release of heat.[3]

-

Acid Chlorides and Anhydrides: Can undergo violent reactions.

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a pre-planned, systematic response is essential.

Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.[3] The speed of response is critical to minimizing tissue damage from this corrosive chemical.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response

The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.

Caption: Decision tree for 1,3-Dimethylpiperazine spill response.

Fire Response

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][7]

-

Do not use a water jet, as it may spread the flammable liquid.

-

For any fire that cannot be immediately extinguished, or for any fire involving heated containers, evacuate the area and call emergency responders.[8] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[7]

Waste Disposal

All waste containing 1,3-Dimethylpiperazine, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous waste.[3][9] Collect waste in a properly labeled, sealed container and follow all institutional, local, and national regulations for chemical waste disposal.

References

-

PubChem. (n.d.). 1,3-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dimethylpiperazine. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.nl [fishersci.nl]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Basic reactivity of 1,3-Dimethylpiperazine with electrophiles

An In-Depth Technical Guide to the Basic Reactivity of 1,3-Dimethylpiperazine with Electrophiles

Foreword: A Molecule of Nuanced Reactivity

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in marketed drugs and its ability to impart favorable physicochemical properties.[1] However, moving beyond the parent heterocycle to substituted analogs like 1,3-dimethylpiperazine introduces layers of complexity and opportunity. The presence of methyl groups at the 1- and 3-positions breaks the molecule's symmetry, creating two distinct nitrogen centers with different steric and electronic environments. This guide provides an in-depth exploration of the fundamental reactivity of 1,3-dimethylpiperazine with common electrophiles, offering not just protocols but the underlying chemical logic essential for researchers, scientists, and drug development professionals to harness its synthetic potential effectively.

Structural and Stereochemical Foundations

To understand the reactivity of 1,3-dimethylpiperazine, one must first appreciate its three-dimensional structure. The molecule exists as a chiral compound, with the C3 methyl group creating a stereocenter, leading to (R)- and (S)-enantiomers.[2] The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. This conformational preference dictates the spatial orientation of the nitrogen lone pairs and the methyl groups, which is paramount to its reactivity.

The two nitrogen atoms, N1 and N4, are electronically similar but sterically distinct.

-

N1: This nitrogen is tertiary and is adjacent to the C3 stereocenter. Its lone pair is sterically hindered by the C3-methyl group.

-

N4: This nitrogen is secondary (in the parent 3-methylpiperazine) or tertiary (in 1,3-dimethylpiperazine) and is more sterically accessible.

In the case of 1,3-dimethylpiperazine, both nitrogens are tertiary. The key distinction lies in the steric environment. The N1-methyl group and the C3-methyl group can exist in various diaxial or diequatorial relationships, further influencing the accessibility of the nitrogen lone pairs.[3] The cis-isomer, with both methyl groups on the same face (one axial, one equatorial in the most stable chair form), and the trans-isomer (diequatorial preferred) will exhibit different reactivity profiles.[3] For this guide, we will focus on the general principles governing the reactivity of this substituted scaffold.

Caption: Generalized SN2 mechanism for N-alkylation of an amine.

Controlling Reactivity: Field-Proven Strategies

For a secondary amine like (R)-3-methylpiperazine, direct alkylation often leads to a mixture of products. The initial mono-alkylation product can compete with the starting material for the remaining alkyl halide, leading to the di-alkylated quaternary salt. Furthermore, the two nitrogens exhibit different reactivities.

-

Steric Hindrance: The N1 position is sterically more encumbered than the N4 position due to the adjacent C3-methyl group. [2]Consequently, alkylation with bulky electrophiles will preferentially occur at the N4 position.

-

Stoichiometry and Conditions: Using a large excess of the piperazine derivative can statistically favor mono-alkylation. [4]However, this is often impractical and requires challenging purification.

-

Protecting Groups: The most robust strategy for achieving selective mono-alkylation is to use a protecting group. [4][5]Reacting 3-methylpiperazine with an agent like Di-tert-butyl dicarbonate (Boc₂O) will preferentially protect the less hindered N4 nitrogen. Subsequent alkylation can then be directed to the N1 position, followed by deprotection to yield the desired N1-alkylated product.

| Strategy | Target | Reagents | Key Consideration | Reference |

| Direct Alkylation | Mono-alkylation | Excess Piperazine, Alkyl Halide | Difficult purification, risk of di-alkylation. | [4] |

| Monopiperazinium Salt | Mono-alkylation | 1 eq. Acid, Alkyl Halide | Protonation deactivates one nitrogen, directing alkylation to the other. | [5][6] |

| Protecting Group Strategy | Regioselective Alkylation | 1. Boc₂O2. Base, Alkyl Halide3. Acid (e.g., TFA, HCl) | Highly selective and clean, but adds two steps to the synthesis. | [4][5] |

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for N-alkylation that avoids the over-alkylation issues associated with alkyl halides. [7][5]The reaction involves the condensation of the secondary amine of 3-methylpiperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

The Self-Validating Workflow

A typical reductive amination protocol is a one-pot procedure that is easily monitored. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the iminium intermediate. [8][9]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. (R)-1,3-Dimethylpiperazine | 1033717-21-3 | Benchchem [benchchem.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpiperazine in Common Organic Solvents

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the solubility characteristics of 1,3-dimethylpiperazine. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles of solubility, predicts the solubility behavior of 1,3-dimethylpiperazine based on its physicochemical properties and those of analogous compounds, and provides a robust experimental protocol for its empirical determination.

Introduction to 1,3-Dimethylpiperazine: A Profile

1,3-Dimethylpiperazine is a cyclic diamine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1][2]. As a derivative of piperazine, it features a six-membered ring containing two nitrogen atoms, with methyl groups at the 1 and 3 positions. This structure imparts specific chemical properties that are crucial in various applications, including as a building block in the synthesis of pharmaceuticals and as a catalyst in organic reactions[3]. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation development, and purification processes.

Key Physicochemical Properties:

-

Boiling Point: Approximately 148°C[1]

-

Density: Approximately 0.855 g/cm³[1]

-

pKa: Predicted to be around 9.34[1][3], indicating its basic nature.

The presence of two nitrogen atoms, one tertiary and one secondary amine, allows for hydrogen bonding, which significantly influences its solubility profile.

Caption: Molecular structure of 1,3-Dimethylpiperazine.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of predicting solubility. This principle is governed by the polarity and intermolecular forces of both the solute (1,3-dimethylpiperazine) and the solvent.

-

Polarity and Dipole Moment: 1,3-Dimethylpiperazine possesses a notable dipole moment due to the presence of electronegative nitrogen atoms and the asymmetrical arrangement of the methyl groups. This inherent polarity suggests good solubility in polar solvents.

-

Hydrogen Bonding: The secondary amine group (-NH) in the piperazine ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This capability is a strong indicator of solubility in protic solvents like water and alcohols.

-

Van der Waals Forces: The nonpolar alkyl portions (methyl and methylene groups) of the molecule will interact via London dispersion forces, facilitating solubility in nonpolar solvents.

The overall solubility will be a balance between these interactions. For low-molecular-weight amines, such as 1,3-dimethylpiperazine, the influence of the polar amine groups is generally dominant, leading to broad solubility. In general, amines with four or fewer carbon atoms attached to the nitrogen are considered water-soluble[4]. With six carbon atoms, 1,3-dimethylpiperazine is on the borderline, but the presence of two nitrogen atoms increases its polarity and potential for hydrogen bonding.

Predicted Solubility of 1,3-Dimethylpiperazine in Common Organic Solvents

Based on the principles outlined above and data for analogous compounds like 1,4-dimethylpiperazine[5], the following table predicts the qualitative solubility of 1,3-dimethylpiperazine. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible/Very Soluble | Strong hydrogen bonding interactions between the amine groups of 1,3-dimethylpiperazine and the hydroxyl groups of the solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-dipole interactions between the polar solute and solvent molecules. The absence of acidic protons in the solvent prevents acid-base reactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble/Slightly Soluble | London dispersion forces between the alkyl portions of the solute and the nonpolar solvent. Solubility is expected to be lower than in polar solvents.[4][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-dipole interactions and the ability of chlorinated solvents to dissolve a wide range of organic compounds. Amines are generally soluble in these solvents.[4] |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, empirical measurement is necessary. The following protocol outlines a standard gravimetric method for determining the saturation solubility of 1,3-dimethylpiperazine in an organic solvent at a specific temperature.

Objective: To quantitatively determine the saturation solubility of 1,3-dimethylpiperazine in a selection of organic solvents at ambient temperature.

Materials:

-

1,3-Dimethylpiperazine (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of 1,3-dimethylpiperazine to each vial to ensure that a saturated solution is formed, with undissolved solid/liquid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined by preliminary experiments.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed, labeled evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered aliquot.

-

Evaporate the solvent from the dish/vial. This can be done at room temperature under a fume hood, with a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of 1,3-dimethylpiperazine.

-

Once the solvent is completely removed and the residue is dry, reweigh the dish/vial.

-

-

Calculation:

-

The mass of the dissolved 1,3-dimethylpiperazine is the final weight minus the initial weight of the empty dish/vial.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been achieved.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

-

Purity Analysis: The purity of the 1,3-dimethylpiperazine and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Conclusion

References

-

ChemBK. 1,3-Dimethyl-piperazine - Physico-chemical Properties. Available at: [Link]

-

PubChem. 1,3-Dimethylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

BIOSYNCE. (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Available at: [Link]

-

Solubility of Things. 1,4-Dimethylpiperazine. Available at: [Link]

-

Kubochem. 1,4 Dimethylpiperazine. Available at: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]

-

Quora. Are amines soluble in organic solvents?. Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Catalytic Utility of 1,3-Dimethylpiperazine in Modern Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 1,3-Dimethylpiperazine in organic synthesis.

Authored by a Senior Application Scientist

Foreword: Re-evaluating a Versatile Tertiary Amine Catalyst

In the vast landscape of organic synthesis, tertiary amines are ubiquitous as catalysts, valued for their basicity, nucleophilicity, and steric tunability.[1][2] Among these, piperazine derivatives have carved out a significant niche, not only as structural motifs in pharmacologically active compounds but also as robust and efficient catalysts.[3][4] This guide focuses on 1,3-dimethylpiperazine (C₆H₁₄N₂), a cyclic diamine, exploring its catalytic prowess in key industrial and laboratory-scale transformations.[5] While often grouped with other N-substituted piperazines, the specific placement of its methyl groups imparts distinct steric and electronic properties that warrant a dedicated examination.

This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth resource that explains the causal relationships behind experimental design, offers validated protocols, and provides the mechanistic understanding necessary for researchers to adapt and innovate in their own work. We will delve into its primary applications in polymer chemistry—specifically in the synthesis of polyurethanes and the curing of epoxy resins—providing both the theoretical framework and actionable experimental procedures.

Section 1: Core Catalytic Principles of 1,3-Dimethylpiperazine

1,3-Dimethylpiperazine features two tertiary amine centers. The nitrogen at the 1-position is N-methylated, while the nitrogen at the 3-position is part of the ring structure adjacent to a methyl-substituted carbon. This structure underpins its function as a catalyst primarily through two well-established mechanisms for tertiary amines:

-

Nucleophilic Catalysis: The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking an electrophilic center in a substrate to form a reactive, positively charged intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile.

-

General Base Catalysis: The amine can deprotonate a substrate (e.g., an alcohol or thiol), increasing its nucleophilicity and accelerating its reaction with an electrophile.

The interplay between these mechanisms, governed by the reaction conditions and substrates, makes 1,3-dimethylpiperazine a versatile tool.

Diagram 1: General Catalytic Cycles

Caption: General mechanisms of tertiary amine catalysis.

Section 2: Application in Polyurethane Synthesis

Tertiary amines are cornerstone catalysts in the production of polyurethanes, facilitating the reaction between polyols (R-OH) and isocyanates (R'-NCO).[6][7][8] 1,3-Dimethylpiperazine is particularly effective in this role, influencing not only the reaction rate but also the properties of the final polymer material.

Mechanistic Role in Urethane Formation

The catalysis of the urethane linkage formation by a tertiary amine like 1,3-dimethylpiperazine is generally understood to proceed via a general base mechanism. The amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, significantly increasing the oxygen's nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.

Diagram 2: Catalysis of Polyurethane Formation

Caption: Mechanism of 1,3-DMP catalysis in urethane synthesis.

Protocol 1: Preparation of a Polyurethane Foam

This protocol describes the lab-scale synthesis of a rigid polyurethane foam, a common application where amine catalysts are critical for controlling the foaming and curing reactions.

Materials:

-

Polyether Polyol (e.g., Voranol™ 360, hydroxyl number 360 mg KOH/g)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI, e.g., PAPI™ 27)

-

Catalyst: 1,3-Dimethylpiperazine

-

Silicone Surfactant (e.g., DC 193)

-

Blowing Agent (e.g., n-pentane or water)

-

Disposable cup (polypropylene), mechanical stirrer, and fume hood.

Safety Precautions: Isocyanates are respiratory sensitizers. This procedure MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

-

Pre-mix Preparation: In a disposable cup, weigh and combine the polyether polyol, silicone surfactant, blowing agent (if using water, it's often part of the polyol blend), and 1,3-dimethylpiperazine. A typical loading for the catalyst is 0.5 to 2.0 parts per 100 parts of polyol by weight.

-

Mixing: Mix the components thoroughly with a mechanical stirrer for 30 seconds until a homogenous mixture is obtained.

-

Isocyanate Addition: Add the stoichiometric amount of pMDI to the mixture (typically calculated based on an isocyanate index of 105-115).

-

Final Mixing: Immediately stir the complete mixture vigorously for 5-10 seconds. The reaction is very fast.

-

Observation: Observe and record the characteristic times:

-

Cream Time: Time from final mixing until the mixture turns cloudy/creamy.

-

Rise Time: Time from final mixing until the foam stops expanding.

-

Tack-Free Time: Time from final mixing until the foam surface is no longer sticky to the touch.

-

-

Curing: Allow the foam to cure at room temperature for 24 hours before cutting or performing physical tests.

Quantitative Data: Catalyst Performance

The choice of catalyst directly impacts the kinetics of foam formation. The table below provides representative data comparing 1,3-dimethylpiperazine to other standard amine catalysts in a model polyurethane system.

| Catalyst | Use Level (php) | Cream Time (s) | Rise Time (s) |

| 1,3-Dimethylpiperazine | 1.0 | 10 - 15 | 80 - 100 |

| Triethylenediamine (TEDA) | 1.0 | 8 - 12 | 70 - 90 |

| Dimethylethanolamine (DMEA) | 1.0 | 15 - 25 | 110 - 140 |

Data are representative and will vary based on the specific polyol, isocyanate, and other additives used.

Section 3: Application in Epoxy Resin Curing

1,3-Dimethylpiperazine also functions as an effective catalyst, or "curing agent," for epoxy resin systems.[9][10][11] Epoxy resins consist of monomers or prepolymers with reactive epoxide groups. Curing is the process of cross-linking these monomers to form a rigid, three-dimensional network.

Mechanistic Role in Epoxy Curing

As a tertiary amine, 1,3-dimethylpiperazine initiates the anionic homopolymerization of epoxy resins. The mechanism proceeds as follows:

-

Initiation: The nucleophilic nitrogen of 1,3-dimethylpiperazine attacks one of the electrophilic methylene carbons of the epoxide ring, causing the ring to open and forming a zwitterionic species.

-

Propagation: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another epoxide monomer. This process repeats, propagating the polymer chain.

This mechanism allows for curing without the need for a co-reactant with active hydrogens, although 1,3-dimethylpiperazine can also be used as a co-curing agent to accelerate reactions with other hardeners like polyamides or anhydrides.[9][12]

Diagram 3: Experimental Workflow for Epoxy Curing

Caption: A typical experimental workflow for epoxy resin curing.

Protocol 2: Curing of a Bisphenol A Epoxy Resin

This protocol outlines a straightforward procedure for curing a standard liquid epoxy resin using 1,3-dimethylpiperazine as the sole curing agent.

Materials:

-

Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBPA, with an epoxy equivalent weight of ~180 g/eq)

-

Curing Agent: 1,3-Dimethylpiperazine

-

Glass beaker or aluminum pan, hot plate with magnetic stirring, vacuum desiccator.

Procedure:

-

Formulation: Weigh 100 parts of the DGEBPA epoxy resin into a beaker. Add 3 to 8 parts by weight of 1,3-dimethylpiperazine. The optimal amount can be determined experimentally to balance pot life and cure speed.

-

Mixing: Place the beaker on a hot plate set to a low temperature (~40-50°C) to reduce the resin's viscosity. Stir the mixture with a magnetic stirrer for 5-10 minutes until the catalyst is fully dissolved and the mixture is uniform.

-

Degassing: Place the beaker in a vacuum desiccator and apply a vacuum for 10-15 minutes to remove any entrapped air bubbles from the mixing process.

-

Curing: Pour the resin into a mold or onto a surface. Place the sample in an oven and cure according to a desired schedule. A typical schedule is 2 hours at 80°C followed by 1 hour at 120°C for full property development.

-

Cooling & Analysis: Allow the sample to cool slowly to room temperature to avoid internal stresses. The cured material can then be demolded and analyzed.

Expected Outcome & Properties

The resulting polymer will be a hard, transparent, cross-linked thermoset. The thermal and mechanical properties are highly dependent on the catalyst concentration and cure schedule.

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 90 - 130 °C |

| Shore D Hardness | 80 - 90 |

| Appearance | Clear, light amber solid |

Section 4: Concluding Remarks and Future Outlook